4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine
Description
Properties
IUPAC Name |
[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-16-6-4-5-15(13-16)19-18(20(25)23-9-11-26-12-10-23)14-24(22-19)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVTQOFVXRBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Position Matters : Bromine at position 3 (target compound) vs. 4 (Compound 22 ) alters steric and electronic profiles, impacting target binding.
Morpholine Enhances Solubility : Compared to carboxylic acids or ketones, morpholine improves solubility without significantly increasing molecular weight .
Halogen Choice Influences Activity : Fluorine (electron-withdrawing) in Compound 23 vs. bromine (bulkier, polarizable) in the target compound may affect potency and selectivity.
Biological Activity
The compound 4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective effects. This article provides a detailed overview of the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive understanding of its pharmacological profile.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from 1-phenyl-1H-pyrazole derivatives. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of key functional groups and the overall molecular structure.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have been tested in models of inflammation, demonstrating efficacy comparable to standard anti-inflammatory drugs like indomethacin . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.
Neuroprotective Properties
The neuroprotective effects of pyrazole derivatives, including this compound, have been investigated in the context of neurodegenerative diseases such as Alzheimer's. These compounds have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are implicated in cognitive decline .
Study on AChE Inhibition
In a comparative study assessing various pyrazole derivatives for AChE inhibition, compounds structurally related to this compound exhibited IC50 values in the low micromolar range. This suggests potent activity against AChE, making them potential candidates for treating Alzheimer's disease .
MAO-B Inhibition
Another study focused on the inhibition of MAO-B by pyrazole derivatives revealed that certain compounds showed high selectivity and potency. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced inhibitory activity against MAO-B .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
